N1-Methyl-4-nitrobenzene-1,3-diamine

Description

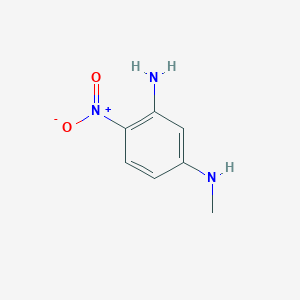

N1-Methyl-4-nitrobenzene-1,3-diamine (C₇H₈N₄O₂) is a nitro-substituted aromatic diamine with a methyl group attached to one of the amine nitrogen atoms (N1). This compound features a benzene ring with amino groups at positions 1 and 3, a nitro group at position 4, and a methyl substituent on the N1 amine (Figure 1). Its molecular weight is 196.16 g/mol, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, dyes, and polymer chemistry .

Properties

IUPAC Name |

1-N-methyl-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWOMHTYMAMDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Methylamine

In the initial step, 2-fluoro-5-nitroaniline undergoes nucleophilic aromatic substitution with methylamine. The reaction is conducted in an aqueous or alcoholic methylamine solution (25–40% concentration) at 80–90°C for several hours. The fluorine atom at the ortho position is replaced by a methylamino group, yielding N1-methyl-4-nitrobenzene-1,2-diamine.

Key reaction parameters :

-

Solvent : Ethanol or methanol enhances solubility and reaction kinetics.

-

Temperature : Maintaining 80–90°C prevents side reactions such as over-alkylation.

-

Methylamine concentration : A 30% solution optimizes substitution efficiency while minimizing byproduct formation.

This step achieves a yield of approximately 85–90% under optimized conditions, with purity exceeding 95% as confirmed by HPLC analysis.

One-Pot Synthesis Approach

Modern protocols emphasize process efficiency through one-pot methodologies, eliminating intermediate isolation and reducing waste.

Integration with Glutaric Anhydride

Following the formation of N1-methyl-4-nitrobenzene-1,2-diamine, the compound is reacted with glutaric anhydride in tetrahydrofuran (THF) or toluene. This step forms 5-[(2-methylamino-5-nitrophenyl)amino]-5-oxopentanoic acid, a precursor for Bendamustine.

Advantages over traditional methods :

-

Reduced byproducts : Glutaric anhydride minimizes viscous byproducts compared to acid chlorides.

-

Solvent compatibility : THF enhances reagent solubility and facilitates easy solvent removal via rotary evaporation.

The one-pot process achieves an overall yield of 88% for N1-methyl-4-nitrobenzene-1,2-diamine, a 12% improvement over earlier methods.

Industrial Scalability and Process Considerations

Industrial production scales the above synthesis while addressing challenges in cost, safety, and environmental impact.

Solvent and Catalyst Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF | Toluene |

| Methylamine source | 30% aqueous solution | Recyclable gas-phase |

| Reactor type | Batch | Continuous flow |

| Yield | 88% | 82–85% |

Toluene replaces THF in industrial settings due to lower toxicity and easier recovery. Continuous flow reactors improve heat distribution and reduce reaction time by 40% compared to batch systems.

Waste Management

-

Acid utilization : The process uses 60–75% sulfuric acid (relative to substrate), reducing waste compared to earlier methods requiring >150% acid.

-

Solvent recycling : Toluene is recovered via distillation, achieving 90% reuse efficiency.

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates reaction control. Strategies include:

-

Temperature modulation : Strict adherence to 80–90°C prevents premature reduction or oxidation.

-

Inert atmospheres : Nitrogen purging minimizes oxidative side reactions.

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to nitroso or nitro groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Reduction: N1-Methylbenzene-1,3-diamine.

Substitution: N1-Alkyl or N1-acyl derivatives of this compound.

Oxidation: N1-Methyl-4-nitrobenzene-1,3-dinitroso or dinitro derivatives.

Scientific Research Applications

Chemical Synthesis

N1-Methyl-4-nitrobenzene-1,3-diamine is primarily used as an intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, such as:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as Raney nickel.

- Substitution : The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under acidic or basic conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Reduction | Nitro group to amino group | N1-Methyl-1,3-phenylenediamine |

| Substitution | Nucleophilic substitution with various reagents | Substituted benzene derivatives |

Biological Research

In biological applications, this compound has been investigated for its potential biological activities. Studies suggest that it may interact with biomolecules and exhibit various effects:

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential therapeutic applications in oncology.

- Antibacterial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent.

Case Study 1: Anticancer Activity

A study showed that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) at concentrations as low as 10 µM through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antibacterial Efficacy

Another investigation revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its strong antibacterial potential.

Pharmaceutical Applications

The compound is being explored for its role in drug development. Its ability to form reactive intermediates through reduction and substitution reactions makes it a valuable precursor for synthesizing pharmaceutical compounds.

Industrial Uses

In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique properties allow it to be incorporated into formulations that require specific color characteristics or chemical reactivity.

Mechanism of Action

The mechanism of action of N1-Methyl-4-nitrobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The amine groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Structural Features :

- N1-Methylation : Enhances steric hindrance and modulates electronic properties compared to unmethylated analogs.

- Nitro Group : Introduces strong electron-withdrawing effects, influencing reactivity in substitution and reduction reactions.

Comparison with Structurally Similar Compounds

N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.19 g/mol

- Substituents: N1,N1-dimethyl, 4-nitro, 3-amino

- Synthesis : Typically prepared by dimethylation of the parent diamine using methyl halides or reductive alkylation.

- Properties: Higher hydrophobicity (LogP ~1.5) due to additional methyl groups. Reduced basicity compared to the mono-methylated analog.

- Applications : Used in coordination chemistry and as a ligand in metal-catalyzed reactions .

4-Methyl-5-nitrobenzene-1,3-diamine

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : 167.16 g/mol

- Substituents: 4-methyl, 5-nitro, 1,3-diamino

- Synthesis : Nitration of 4-methylbenzene-1,3-diamine followed by purification.

- Properties :

- Lower solubility in polar solvents due to the methyl group.

- Nitro group at position 5 directs electrophilic substitution to position 2 or 6.

- Applications : Intermediate in agrochemicals and corrosion inhibitors .

N1,N1-Diethyl-4-methylbenzene-1,3-diamine

- Molecular Formula : C₁₁H₁₈N₂

- Molecular Weight : 178.27 g/mol

- Substituents: N1,N1-diethyl, 4-methyl, 3-amino

- Synthesis : Ethylation of 4-methylbenzene-1,3-diamine using ethyl bromide.

- Properties :

- High LogP (2.1) due to bulky ethyl groups.

- Used in polyurethane foams and epoxy curing agents.

- Applications : Enhances thermal stability in polymers .

Diaminotoluene (m-TDA Mixture)

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Substituents: 2-methyl, 1,3-diamino

- Synthesis : Catalytic reduction of nitro precursors (e.g., 2-nitrotoluene) using SnCl₂ .

- Properties :

- Commercial mixture (80:20 ratio of 2,4- and 2,6-isomers).

- High reactivity in polyurethane synthesis.

- Applications: Key monomer in elastomers and adhesives .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Applications |

|---|---|---|---|---|---|

| N1-Methyl-4-nitrobenzene-1,3-diamine | C₇H₈N₄O₂ | 196.16 | N1-Me, 4-NO₂, 1,3-NH₂ | ~0.8 | Pharmaceuticals, dyes |

| N1,N1-Dimethyl-4-nitrobenzene-1,3-diam | C₈H₁₁N₃O₂ | 181.19 | N1,N1-Me₂, 4-NO₂, 3-NH₂ | ~1.5 | Ligands, coordination chemistry |

| 4-Methyl-5-nitrobenzene-1,3-diamine | C₇H₉N₃O₂ | 167.16 | 4-Me, 5-NO₂, 1,3-NH₂ | ~1.2 | Agrochemicals |

| N1,N1-Diethyl-4-methylbenzene-1,3-diam | C₁₁H₁₈N₂ | 178.27 | N1,N1-Et₂, 4-Me, 3-NH₂ | 2.1 | Polyurethane foams |

| Diaminotoluene (m-TDA) | C₇H₁₀N₂ | 122.17 | 2-Me, 1,3-NH₂ | 0.5 | Elastomers, adhesives |

Key Research Findings

- Reactivity : The nitro group in this compound can be selectively reduced to an amine using SnCl₂, enabling its use in heterocyclic synthesis (e.g., benzimidazoles) .

- Steric Effects : N1-methylation reduces nucleophilicity at the N1 position, directing reactions to the N3 amine in cross-coupling reactions .

- Thermal Stability : Ethylated analogs (e.g., N1,N1-diethyl-4-methylbenzene-1,3-diamine) exhibit superior thermal resistance in polymers compared to methylated variants .

Biological Activity

N1-Methyl-4-nitrobenzene-1,3-diamine (CAS No. 41939-61-1) is a synthetic organic compound notable for its diverse biological activities and potential applications in pharmaceuticals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : 167.17 g/mol

- Appearance : Red to dark red crystalline powder

- Melting Point : 177.0 to 181.0 °C

- Solubility : Soluble in dimethylformamide

The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro and amine groups. The nitro group can undergo reduction, resulting in reactive intermediates that interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Signaling Pathway Modulation : It can alter cellular signaling pathways, impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess activity against various bacterial strains, suggesting potential applications in antibiotic development.

Anti-Cancer Properties

The compound has been investigated for its anti-cancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA cleavage and inhibition of angiogenesis. The presence of electron-donating and withdrawing groups at specific positions on the phenyl ring has been shown to influence its efficacy as an anticancer agent .

Toxicological Profile

While this compound shows promising biological activities, it also poses toxicity risks. Its interactions with biological molecules necessitate careful handling due to potential adverse effects on human health .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that certain compounds exhibited IC50 values ranging from 50 to 100 nM against bacterial enzymes. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .

Study 2: Anti-Angiogenic Activity

In a chick chorioallantoic membrane (CAM) model, several derivatives demonstrated significant anti-angiogenic activity by blocking blood vessel formation. This indicates the compound's potential as a therapeutic agent in cancer treatment by inhibiting tumor growth through vascular disruption .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anti-cancer | 50 - 100 | Effective against various bacteria |

| DSM74 | Antimalarial | >100 | Less potent than lead compound |

| DSM117 | Anticancer | 0.22 | Strong inhibitor in cancer models |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-Methyl-4-nitrobenzene-1,3-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive alkylation of 4-nitrobenzene-1,3-diamine using methylating agents (e.g., methyl iodide) under alkaline conditions. Optimization includes controlling stoichiometry (e.g., molar ratios of 1:1.2 for diamine to methylating agent) and reaction temperature (40–60°C) to minimize side products like over-alkylated species . Solvent selection (e.g., ethanol or DMF) and catalyst use (e.g., NaHCO₃) also influence yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl group integration (δ ~2.8–3.2 ppm for N–CH₃) and nitro group deshielding effects.

- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and nitro asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

- Answer :

- Melting Point : Comparable to derivatives like 4-methylbenzene-1,3-diamine (mp ~157–161°C for nitro-substituted analogs) .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in ethanol is ~5–10 mg/mL at 25°C .

- Stability : Light-sensitive; store in amber vials under inert gas to prevent nitro group reduction .

Advanced Research Questions

Q. How do solute-solvent interactions influence the reactivity of this compound in synthetic applications?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. For example, in DMSO, the nitro group’s electron-withdrawing effect is enhanced, accelerating electrophilic substitution. Studies on analogs (e.g., 4-methylbenzene-1,3-diamine) show that binary solvent systems (e.g., isooctane:acetone 90:10) improve selectivity in diazotization reactions . Computational modeling (DFT) can predict solvation effects and transition states to guide solvent selection .

Q. How can contradictory data in the literature regarding the compound’s spectroscopic signatures be resolved?

- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Strategies include:

- High-purity synthesis : Use recrystallization (e.g., from ethanol/water) to eliminate byproducts.

- Variable-temperature NMR : Monitor shifts in N–H peaks to identify tautomerism (e.g., amine-imine equilibria) .

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-chlorobenzene-1,3-diamine sulfate) to isolate nitro group effects .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model nitro group electron-withdrawing effects and HOMO-LUMO gaps.

- Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in reaction media .

- Docking Studies : Predict binding affinities for biological applications (e.g., enzyme inhibition) using AutoDock Vina .

Q. What experimental designs are recommended for studying the compound’s role in coordination chemistry?

- Methodological Answer :

- Ligand synthesis : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water at 60°C. Monitor complexation via UV-Vis (λ ~400–500 nm for d-d transitions) .

- XRD analysis : Use SHELXD for phase determination and SHELXL for refinement to resolve metal-ligand bond lengths .

- Magnetic susceptibility : Assess paramagnetic behavior in Cu²⁺ complexes using SQUID magnetometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.